N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2S/c1-25-9-11-26(12-10-25)27-18-4-2-3-17(18)20(24-21(27)29)30-14-19(28)23-13-15-5-7-16(22)8-6-15/h5-8H,2-4,9-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXNMPKRIUMZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a fluorobenzyl moiety, a piperazine ring, and a cyclopentapyrimidine derivative. Its molecular formula is C18H24FN3O2S, and it possesses various functional groups that contribute to its biological activity.
Table 1: Structural Components
| Component | Description |
|---|---|
| Fluorobenzyl Group | Enhances lipophilicity and receptor binding |
| Piperazine Ring | Contributes to receptor interaction |
| Cyclopentapyrimidine Core | Involved in biological activity |
| Thioacetamide Linkage | Potentially influences metabolic stability |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the piperazine moiety can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this structure. Notably, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the cyclopentapyrimidine core is thought to play a crucial role in enhancing these effects.
Case Studies
- Inhibition of Tyrosinase Activity : A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase (AbTYR), revealing that certain derivatives exhibited significant antimelanogenic activity without cytotoxicity towards B16F10 cells. The competitive inhibition was characterized by kinetic studies that determined Michaelis-Menten constants (Km) and maximal velocity (Vmax) values using Lineweaver-Burk plots .
- Antimicrobial Efficacy : In vitro assays showed that compounds with similar structural features effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial activity .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways critical for cellular responses.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structural Similarities : Both compounds share a fluorinated aromatic group (4-fluorophenyl/4-fluorobenzyl) and a piperazine-acetamide scaffold.
- Key Differences: The sulfonylpiperazine group in this compound replaces the cyclopenta[d]pyrimidinone-thioether system in the target molecule.
- Synthetic Routes : Synthesized via nucleophilic substitution of piperazine with sulfonyl chlorides, contrasting with the target compound’s reliance on thiopyrimidine alkylation .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
- Structural Similarities: Shares the thioacetamide-pyrimidinone backbone, critical for hydrogen bonding and metabolic stability.
- Key Differences : Lacks the cyclopenta ring and methylpiperazine substituent, which may reduce steric hindrance and alter target selectivity.
Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 53 in )
- Structural Similarities : Fluorinated aromatic systems and heterocyclic cores (pyrimidine/pyrazole) suggest overlapping targets, such as kinase inhibitors.
- Key Differences: The pyrazolo-pyrimidine scaffold introduces a fused bicyclic system, increasing planarity compared to the target’s non-aromatic cyclopenta ring. This difference could influence solubility and binding kinetics .
- Synthetic Routes : Utilizes Suzuki-Miyaura cross-coupling for boronic acid integration, a step absent in the target compound’s synthesis .
Pharmacological and Physicochemical Implications
Structure-Activity Relationships (SAR)
- Fluorinated Aromatic Groups: The 4-fluorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .
- Methylpiperazine vs. Sulfonylpiperazine : The methylpiperazine in the target compound likely improves solubility via tertiary amine protonation, whereas sulfonyl groups (as in ’s compound) may introduce steric bulk and polarity .
- Thioether vs. Ether Linkages : The thioacetamide in the target compound offers resistance to enzymatic hydrolysis relative to oxygen-based analogs, a feature shared with ’s compounds .
Hypothetical Pharmacokinetic Profiles
- Target Compound : Predicted to exhibit moderate solubility (due to the methylpiperazine) and high metabolic stability (thioether, fluorinated groups).
- Comparators :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
